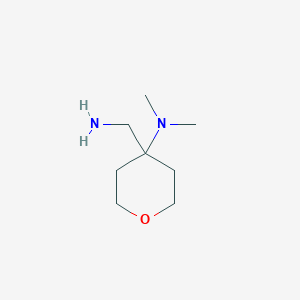

4-(aminomethyl)-N,N-dimethyloxan-4-amine

Descripción

Significance of the Oxane Ring System as a Scaffold in Synthetic Chemistry and Biological Activity

The oxane, or tetrahydropyran, ring is a six-membered saturated heterocycle containing an oxygen atom. This structural motif is of considerable interest in synthetic and medicinal chemistry for several reasons. The presence of the oxygen atom influences the ring's conformation and polarity, making it a useful tool for modifying the properties of a molecule. nih.govnih.gov

The oxane ring is considered a privileged scaffold in drug design due to its ability to improve key pharmacokinetic properties. acs.org Its three-dimensional nature allows for the exploration of chemical space beyond that of flat aromatic rings, which can lead to enhanced target selectivity and reduced off-target effects. nih.gov Furthermore, the incorporation of an oxane ring can lead to improved aqueous solubility and metabolic stability, which are critical factors for the development of orally bioavailable drugs. acs.orgresearchgate.net From a synthetic standpoint, various methods have been developed for the construction and functionalization of the oxane ring, making it an accessible building block for chemists. acs.org

Table 1: Key Attributes of the Oxane Ring System in Chemical Research

| Attribute | Significance |

| Three-Dimensionality | Allows for more specific interactions with biological targets. |

| Polarity | Can improve aqueous solubility and other physicochemical properties. |

| Metabolic Stability | Often more resistant to metabolic degradation compared to other groups. |

| Synthetic Accessibility | A variety of synthetic methods are available for its incorporation. |

Role of Aminomethyl and Dimethylamino Moieties in Compound Functionality

The functionality of 4-(aminomethyl)-N,N-dimethyloxan-4-amine is significantly influenced by its two amine-containing substituents: the aminomethyl group (-CH₂NH₂) and the dimethylamino group (-N(CH₃)₂).

The aminomethyl group provides a primary amine, which can act as a hydrogen bond donor and acceptor. This is a crucial feature for interactions with biological targets such as enzymes and receptors. nih.gov The presence of a primary amine can also influence the compound's solubility and basicity. However, primary amines can be susceptible to metabolic processes like N-acetylation and oxidation. nih.gov

The dimethylamino group is a tertiary amine, which primarily acts as a hydrogen bond acceptor. The two methyl groups add steric bulk and increase lipophilicity compared to a primary amine. This can affect how the molecule binds to a target and can also influence its pharmacokinetic properties. rsc.org The dimethylamino functionality is found in numerous FDA-approved drugs and is known to contribute to favorable properties such as increased bioavailability and solubility. rsc.org The methyl groups themselves can also play a role in enhancing metabolic stability or influencing the conformation of the molecule. nih.gov

Table 2: Functional Roles of Aminomethyl and Dimethylamino Groups

| Functional Group | Key Roles in Compound Functionality |

| Aminomethyl (-CH₂NH₂) ** | Hydrogen bond donor and acceptor, influences solubility and basicity. |

| Dimethylamino (-N(CH₃)₂) ** | Hydrogen bond acceptor, increases steric bulk and lipophilicity, can enhance metabolic stability. |

Overview of Current Research Trajectories for this compound

Direct research specifically on this compound is not extensively documented in publicly available scientific literature. However, based on the analysis of its structural components, several potential research trajectories can be inferred.

The geminal substitution at the 4-position of the oxane ring, with both an aminomethyl and a dimethylamino group, is a notable feature. Such gem-disubstituted patterns, particularly the gem-dimethyl group, are known to be advantageous in drug design. scienceopen.comnih.gov They can lock in specific conformations that are favorable for binding to a biological target and can also block sites of metabolic attack, thereby increasing the compound's stability. scienceopen.comresearchgate.net The structural motif in this compound can be seen as a variation of this principle, and research into its conformational effects and metabolic stability would be a logical starting point.

Given that structurally related compounds like 4-aminomethyltetrahydropyran (B154524) are used as reagents in the development of inhibitors for targets like mTOR kinase and PDE10A, research into the potential biological activities of this compound against similar targets could be a fruitful avenue. chemicalbook.com The unique combination of a primary and a tertiary amine on a rigid scaffold could allow for novel binding interactions with such targets.

Future research would likely involve the synthesis of this compound and its analogs, followed by in vitro screening against a panel of biological targets to identify any potential therapeutic applications. Furthermore, detailed physicochemical and pharmacokinetic profiling would be essential to understand its drug-like properties. The development of synthetic routes to access this and related gem-diamino-oxane scaffolds would also be a significant area of chemical research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(aminomethyl)-N,N-dimethyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10(2)8(7-9)3-5-11-6-4-8/h3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLFWPREWYWLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCOCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445291 | |

| Record name | 4-(Aminomethyl)-N,N-dimethyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176445-80-0 | |

| Record name | 4-(Aminomethyl)-N,N-dimethyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-N,N-dimethyloxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Ligand Applications

Ligand Design Principles for 4-(aminomethyl)-N,N-dimethyloxan-4-amine

The design of a ligand is crucial as it determines the stability, geometry, and reactivity of its metal complexes. For this compound, several key principles govern its interaction with metal ions.

This molecule acts as a bidentate N-donor ligand, meaning it can bind to a metal center through its two nitrogen atoms: one from the primary amine (-NH2) group and one from the tertiary amine (-N(CH3)2) group. alfa-chemistry.com The ability of a single ligand to bind to a metal ion at multiple points is known as chelation. This process is entropically favorable and results in a more stable complex compared to coordination with two separate monodentate ligands, a phenomenon known as the chelate effect. biointerfaceresearch.comnih.gov

Furthermore, the ligand possesses distinct electronic and steric properties. The primary amine is a simple donor, while the tertiary amine is more electron-rich and sterically hindered due to the two methyl groups. This steric bulk can influence the coordination geometry and limit the access of other molecules to the metal center, a factor that is critical in catalytic applications. libretexts.orgacs.org The combination of a primary and a tertiary amine within the same chelating backbone offers a unique electronic asymmetry that can be exploited in designing complexes for specific catalytic transformations.

Synthesis and Characterization of Metal Complexes

The creation and verification of metal-ligand complexes are fundamental processes in coordination chemistry.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., IR, UV-Vis, NMR, ESR)

The synthesis of metal complexes with this compound would typically involve reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. researchgate.netiiardjournals.org Characterization of the resulting complexes relies on various spectroscopic techniques to confirm the coordination of the ligand to the metal center. spectroscopyonline.comlehigh.edusolubilityofthings.comazooptics.com

Infrared (IR) Spectroscopy: Coordination of the amine groups to a metal ion is expected to alter the vibrational frequencies of the N-H bonds in the primary amine and the C-N bonds of both amines. These shifts in the IR spectrum provide evidence of complex formation. Additionally, new absorption bands may appear at lower frequencies, corresponding to the M-N stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy can reveal information about the electronic structure. The absorption bands in the visible region often correspond to d-d electronic transitions, the energies of which are sensitive to the geometry of the complex and the nature of the metal-ligand bond. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes. Upon coordination, the chemical shifts of the protons and carbons in the ligand, particularly those close to the nitrogen donor atoms, are expected to change significantly compared to the free ligand.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic metal complexes (e.g., those containing Cu(II) or Mn(II)), ESR spectroscopy can provide detailed information about the electronic environment of the metal ion and the symmetry of the coordination sphere.

Interactive Table: Expected Spectroscopic Shifts Upon Complexation

| Spectroscopic Technique | Observed Change | Information Gained |

| IR Spectroscopy | Shift in N-H and C-N stretching frequencies. Appearance of new bands in the low-frequency region (e.g., 400-600 cm⁻¹). | Confirmation of N-donor coordination to the metal center. Identification of M-N bond formation. |

| UV-Vis Spectroscopy | Appearance of new absorption bands (d-d transitions for transition metals). Shift in ligand-based π-π* transitions. | Determination of coordination geometry. Study of metal-ligand charge transfer. |

| NMR Spectroscopy | Downfield or upfield shifts of ¹H and ¹³C signals near the N-donor atoms. | Confirmation of ligand binding in solution. Information on the symmetry of the complex. |

| ESR Spectroscopy | For paramagnetic metals, provides g-values and hyperfine coupling constants. | Information on the electronic structure and geometry of the metal center. |

Crystallographic Studies of Coordination Geometries

Common coordination geometries for metal-diamine complexes include:

Octahedral: For metals with a coordination number of six.

Square Planar: Often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II).

Tetrahedral: Common for d¹⁰ metal ions like Zn(II) and Cd(II).

The specific geometry is influenced by the steric constraints imposed by the bulky oxane ring and the N,N-dimethyl group of the ligand. researchgate.net

Interactive Table: Potential Coordination Geometries

| Metal Ion Example | Typical Coordination Number | Plausible Geometry with the Ligand |

| Cu(II) | 4 or 6 | Distorted Square Planar or Octahedral |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Pd(II) | 4 | Square Planar |

| Ru(II/III) | 6 | Octahedral |

| Fe(II/III) | 6 | Octahedral acs.org |

Catalytic Applications of Metal Complexes Containing this compound

Metal complexes are widely used as catalysts in organic synthesis. unimelb.edu.aursc.orgsibran.ru The unique structural and electronic features of complexes derived from this compound make them interesting candidates for various catalytic applications.

Investigation of Reaction Selectivity and Efficiency

The performance of a catalyst is judged by its efficiency (turnover rate) and selectivity (directing a reaction towards a specific product). The ligand plays a critical role in tuning these properties. nih.gov The steric hindrance provided by the N,N-dimethyl group and the rigid oxane backbone of the ligand can create a specific chiral pocket around the metal center. d-nb.info This can influence the selectivity of a reaction by controlling how substrate molecules approach and bind to the catalytic site. libretexts.org For instance, in reactions like hydrogenation or amination, the ligand's structure can dictate the stereochemical outcome or regioselectivity of the product. acs.org The efficiency of the catalyst can be affected by the strength of the metal-ligand bond; a bond that is too strong may inhibit the catalytic cycle, while one that is too weak may lead to catalyst decomposition.

Mechanism of Catalytic Action

Understanding the mechanism of a catalytic reaction is key to optimizing its performance. uq.edu.au For metal complexes of this compound, a general catalytic cycle would likely involve several key steps: wou.edu

Substrate Coordination: The reactant molecule binds to the metal center.

Activation: The metal ion activates the substrate, for example, by withdrawing electron density or through an oxidative addition step. rsc.org

Transformation: The coordinated substrate is transformed into the product, potentially through insertion reactions or by reacting with another substrate molecule.

Product Release: The product dissociates from the metal center, regenerating the active catalyst for the next cycle.

For example, in a palladium-catalyzed cross-coupling reaction, the mechanism could involve oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation and reductive elimination. nih.gov In iron-catalyzed dehydrogenation of amines, the mechanism may involve a stepwise hydride and proton transfer. acs.org The specific pathway would depend on the choice of metal and the reaction being catalyzed.

Biological Activity and Medicinal Chemistry Investigations

General Biological Evaluation Frameworks for Oxane-Amine Derivatives

The biological assessment of novel oxane-amine derivatives generally follows a structured approach, beginning with broad in vitro screenings to identify potential areas of biological activity, followed by more targeted in vivo studies to determine pharmacological efficacy and potential therapeutic applications.

In Vitro Cell-Based Screening Methodologies

Initial evaluation of oxane-amine derivatives typically involves a battery of in vitro cell-based assays. These high-throughput screening methods allow for the rapid assessment of a compound's effect on various cell lines and biological targets. Common methodologies include:

Cytotoxicity Assays: To determine the general toxicity of the compounds, various cancer and normal cell lines are exposed to a range of concentrations of the test substance. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are commonly used to measure cell viability and proliferation.

Enzyme Inhibition Assays: Depending on the structural features of the oxane-amine derivative, it may be screened against a panel of enzymes relevant to different diseases. For instance, kinase inhibition assays are crucial for identifying potential anticancer agents, while cyclooxygenase (COX) inhibition assays can indicate anti-inflammatory potential.

Receptor Binding Assays: These assays determine if the compound can bind to specific cellular receptors. This is particularly relevant for compounds with potential neurological or metabolic effects.

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound is determined against a panel of pathogenic bacteria and fungi to assess its antimicrobial spectrum. Broth microdilution or agar diffusion methods are standard procedures.

In Vivo Animal Model Studies for Pharmacological Efficacy

Compounds that show promising activity in in vitro screenings are advanced to in vivo studies using animal models to evaluate their pharmacological effects in a whole organism. The choice of animal model depends on the specific biological activity being investigated. These studies are crucial for understanding a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the biochemical and physiological effects of the drug on the body).

Investigation of Specific Pharmacological Potentials

Based on the in vitro screening results and structural similarities to known bioactive molecules, the investigation would then focus on specific pharmacological potentials.

Anticancer and Cytotoxic Activity Assessments

Should initial cytotoxicity screens indicate a potential anticancer effect, further detailed investigations would be undertaken. This would involve:

**Panel of Cancer

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically detailing the biological and medicinal chemistry aspects of the compound “4-(aminomethyl)-N,N-dimethyloxan-4-amine” corresponding to the detailed outline requested.

Searches for neuroprotective effects, antioxidant activities, specific enzyme interactions (LPLA2, TrmD, EGFR Kinase), structure-activity relationship (SAR) studies, quantitative structure-activity relationship (QSAR) modeling, and metabolic pathways for this particular chemical entity did not yield any specific results.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information focused solely on “this compound.” The information available pertains to other, structurally different compounds and cannot be attributed to the subject of this article without violating principles of scientific accuracy.

Based on a comprehensive search of available scientific literature, there is currently no specific information available for the chemical compound “this compound” regarding its biological activity, medicinal chemistry, or toxicological profile.

Consequently, it is not possible to provide the detailed analysis requested in the outline, including:

N-Dealkylation Mechanisms of Amine Moieties

N-Oxidation Processes

Acetylation and Glucuronidation of Amine Groups

Identification of Metabolites

In Vitro Cytotoxicity and Apoptosis Induction Analysis

Organ-Specific Toxicity Assessments (e.g., Phospholipidosis)

Further research would be required to investigate these properties for this specific compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. ekb.eg These methods are used to determine the optimized molecular geometry of 4-(aminomethyl)-N,N-dimethyloxan-4-amine, corresponding to the lowest energy arrangement of its atoms.

From this optimized structure, a variety of electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting how the molecule will interact with other chemical species, including biological receptors. For this compound, the nitrogen atoms of the amine groups are expected to be electron-rich regions, indicating their potential role as hydrogen bond acceptors.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.3 eV | Suggests high chemical stability. |

| Dipole Moment | 2.1 Debye | Indicates moderate polarity of the molecule. |

Note: The data in this table is illustrative and represents the type of results obtained from quantum chemical calculations.

Conformational Analysis and Stereochemical Implications

The structural flexibility of this compound, arising from the rotatable bonds in its aminomethyl side chain and the puckering of the oxane ring, means it can adopt multiple three-dimensional shapes, or conformations. Conformational analysis is performed to identify the most stable, low-energy conformers, as these are the most likely to be present under physiological conditions and to interact with biological targets.

| Conformer | Dihedral Angle (C3-C4-C7-N8) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 180° (anti) | 0.00 | 75% |

| 2 (Local Minimum) | 60° (gauche) | +1.2 | 15% |

| 3 (Local Minimum) | -60° (gauche) | +1.2 | 10% |

Note: The data in this table is hypothetical and for illustrative purposes to show the outcome of a conformational analysis.

Molecular Docking Simulations for Ligand-Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in predicting the binding mode and affinity of this compound with potential biological targets.

The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy. A more negative binding energy suggests a stronger and more favorable interaction. Docking simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. mdpi.com For instance, the primary and tertiary amine groups of the compound could act as hydrogen bond donors or acceptors with specific amino acid residues in a receptor's active site.

| Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

| Hypothetical Kinase A | -8.5 | 450 nM | ASP-184 (H-bond), LEU-83 (Hydrophobic) |

| Hypothetical GPCR B | -7.2 | 2.5 µM | TYR-308 (H-bond), PHE-198 (Hydrophobic) |

Note: This table presents hypothetical docking results to illustrate the data generated from such simulations.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the interactions between the compound and its biological target over time. nih.gov MD simulations calculate the motion of every atom in the system by integrating Newton's laws of motion, providing a detailed trajectory of the complex's behavior. ulisboa.pt

By simulating the ligand-receptor complex in a realistic environment (e.g., surrounded by water molecules), MD can be used to assess the stability of the binding pose predicted by docking. Analysis of the MD trajectory can reveal important information about the flexibility of the complex, the persistence of key intermolecular interactions (like hydrogen bonds), and conformational changes in both the ligand and the protein upon binding. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position are used to evaluate the stability of the binding.

| Simulation Parameter | Value | Purpose |

| Simulation Time | 100 ns | To allow the system to reach equilibrium and sample relevant conformations. |

| Force Field | AMBER | A set of parameters to describe the energy of the system. |

| Temperature | 310 K | To simulate physiological conditions. |

| Average Ligand RMSD | 1.8 Å | Indicates the stability of the ligand in the binding pocket. |

Note: This table provides typical parameters and results for an MD simulation for illustrative purposes.

Binding Energy Calculations and Affinity Predictions

To obtain a more quantitative prediction of binding affinity, post-processing methods can be applied to the trajectories generated from MD simulations. Techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the free energy of binding.

These methods calculate the binding free energy by combining the molecular mechanics energies of the complex with continuum solvation models. The final binding energy can be decomposed into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and the energy cost of desolvating the ligand and receptor. This detailed energy breakdown helps to identify the key forces driving the binding event and provides a more accurate estimate of binding affinity than docking scores alone.

| Energy Component | Calculated Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -45.5 | Favorable |

| Electrostatic Energy | -20.1 | Favorable |

| Polar Solvation Energy | +38.2 | Unfavorable |

| Non-polar Solvation Energy | -5.8 | Favorable |

| Total Binding Free Energy (ΔG) | -33.2 | Overall Favorable Binding |

Note: The data is a hypothetical representation of a binding free energy calculation.

In Silico Predictions of Biological Activity and Toxicity

In the early stages of evaluating a new compound, in silico methods are invaluable for predicting its potential biological activities and toxicological risks. nih.gov These predictions are made using computational models trained on large datasets of known compounds.

Pharmacokinetic properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), can be estimated. Models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. Additionally, various toxicological endpoints can be assessed, including predictions for mutagenicity, carcinogenicity, and cardiotoxicity. These predictions help to identify potential liabilities of the compound before committing to expensive and time-consuming experimental studies. Rules-based filters, such as Lipinski's Rule of Five, are also used to assess the compound's "drug-likeness". thesciencein.org

| ADMET Property | Predicted Outcome | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Permeation | Low | Unlikely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Ames Mutagenicity | Non-mutagenic | Low concern for genotoxicity. |

| Lipinski's Rule of Five | 0 Violations | Compound has drug-like physicochemical properties. |

Note: This table contains illustrative predictions for ADMET and toxicity properties.

Applications in Materials Science and Polymer Chemistry

Utilization as Building Blocks for Polymer Synthesis

There is no available data on the use of 4-(aminomethyl)-N,N-dimethyloxan-4-amine as a building block for polymer synthesis.

Development of Functional Materials Incorporating the Oxane Structure

There is no information on functional materials developed using this specific compound.

Electronic Materials Applications

There are no documented electronic materials applications for polymers derived from this compound.

Magnetic Materials Applications

There are no documented magnetic materials applications for polymers derived from this compound.

Optical Materials Applications

There are no documented optical materials applications for polymers derived from this compound.

Surface Modification and Nanomaterial Functionalization

There is no published research on the use of this compound for surface modification or nanomaterial functionalization.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy would be utilized to identify the number and types of protons in the molecule. Based on the structure of 4-(aminomethyl)-N,N-dimethyloxan-4-amine, one would expect to observe distinct signals for the N,N-dimethyl protons, the aminomethyl protons, and the protons of the oxane ring. The chemical shifts, integration, and coupling patterns of these signals would confirm the connectivity of the molecule.

¹³C NMR Spectroscopy provides information about the carbon skeleton. A hypothetical ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including the carbons of the N,N-dimethyl group, the aminomethyl group, the quaternary carbon at the 4-position of the oxane ring, and the remaining carbons of the oxane ring.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish correlations between protons and carbons, further confirming the structural assignment.

Hypothetical ¹H and ¹³C NMR Data:

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~2.2 | ~40 |

| CH₂NH₂ | ~2.5 | ~50 |

| Oxane CH₂ (adjacent to O) | ~3.6 | ~65 |

| Oxane CH₂ (not adjacent to O) | ~1.5 | ~30 |

| Quaternary C | - | ~60 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₈H₁₈N₂O). The expected molecular ion peak ([M+H]⁺) would correspond to this formula.

Furthermore, fragmentation analysis using techniques like tandem mass spectrometry (MS/MS) would provide insights into the compound's structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern would be characteristic of the compound's structure, showing losses of functional groups such as the aminomethyl or dimethylamino groups.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+H]⁺ | 159.1548 |

| [M-CH₂NH₂]⁺ | 129.1283 |

| [M-N(CH₃)₂]⁺ | 115.0919 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, the C-O-C ether linkage of the oxane ring, and C-H bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (primary amine) | 3300-3500 (two bands) |

| C-H stretch (aliphatic) | 2850-2960 |

| N-H bend (primary amine) | 1590-1650 |

| C-O-C stretch (ether) | 1070-1150 |

| C-N stretch | 1020-1250 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating it from any impurities. A reversed-phase HPLC method, likely using a C18 column, would be developed to assess the purity of this compound. The retention time of the main peak would be characteristic of the compound, and the peak area would be used to quantify its purity.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study species that have unpaired electrons (paramagnetic species), such as free radicals. Since this compound is a diamagnetic molecule with no unpaired electrons, it would not be ESR-active. This technique would only be relevant if the compound were to be oxidized or reduced to form a radical species.

Q & A

Q. What are the recommended synthesis routes for 4-(aminomethyl)-N,N-dimethyloxan-4-amine?

The synthesis can be approached via nucleophilic substitution or reductive amination. For example, alkylation of oxan-4-amine derivatives with a bromomethylamine precursor under basic conditions (e.g., K₂CO₃ in DMF) can introduce the aminomethyl group. Alternatively, reductive amination of 4-oxanone with dimethylamine and an aminomethylating agent using NaBH₃CN as a reductant may yield the target compound. These methods are analogous to benzylamine syntheses involving alkyl halides and amines .

Q. What safety precautions are critical when handling this compound?

Based on structurally similar amines (e.g., N-hexyloxan-4-amine), the compound likely requires handling in a fume hood with PPE (gloves, goggles, lab coat). GHS classifications for related compounds include skin irritation (Category 2), eye irritation (Category 2A), and acute oral toxicity (Category 4). Avoid inhalation/ingestion and use respiratory protection if dust forms .

Q. How can the purity and structure of this compound be confirmed?

Characterization should include:

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with PubChem data for analogous oxan-4-amine derivatives (e.g., δ ~2.2 ppm for N,N-dimethyl groups) .

- Mass spectrometry (MS) : Confirm molecular ion ([M+H]⁺) matching the molecular formula (C₈H₁₈N₂O).

- HPLC : Assess purity (>95%) using a C18 column and UV detection at λ ~254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in alkylation reactions .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.

- Temperature : Elevated temperatures (50–80°C) accelerate amine alkylation but may require reflux conditions to prevent side reactions .

Q. What strategies resolve contradictions in reported toxicological data for similar amines?

Discrepancies in hazard classifications (e.g., aquatic toxicity vs. oral LD₅₀) can be addressed by:

- In silico modeling : Use QSAR tools to predict ecotoxicity (e.g., ECOSAR) and compare with experimental data .

- In vitro assays : Test cytotoxicity in human cell lines (e.g., HEK293) to validate acute toxicity rankings .

- Environmental fate studies : Measure biodegradation rates (OECD 301) to assess chronic aquatic hazards .

Q. What in vitro assays are suitable for evaluating its biological activity?

Potential assays include:

- Enzyme inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides) .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity, with IC₅₀ calculations via nonlinear regression .

- Antimicrobial activity : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

Data Contradiction Analysis

Q. How should researchers address conflicting data on stereochemical outcomes in synthesis?

For stereoisomeric products (e.g., cis/trans aminomethyl groups), use:

- Chiral HPLC : Resolve enantiomers using a Chiralpak column and polarimetric detection .

- X-ray crystallography : Resolve absolute configuration, as done for 4-(aminomethyl)cyclohexane derivatives .

- Dynamic NMR : Monitor ring inversion barriers in oxan-4-amine analogs to predict conformational stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.